molecular formula C17H20N4O4 B3954880 5-(4-acetyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline

5-(4-acetyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline

Cat. No. B3954880
M. Wt: 344.4 g/mol
InChI Key: GHJAGHOEEOUXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-acetyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as PA-824 and has been studied extensively for its antimicrobial properties.

Scientific Research Applications

PA-824 has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Mycobacterium tuberculosis, which causes tuberculosis. PA-824 has also been studied for its potential use in treating other infectious diseases, such as leprosy and Buruli ulcer. In addition, PA-824 has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

PA-824 works by inhibiting the synthesis of mycolic acid, which is an essential component of the cell wall of mycobacteria. This inhibition leads to the disruption of the cell wall and ultimately the death of the bacteria. PA-824 also has the ability to penetrate the hypoxic regions of the tuberculosis lesions, which makes it an effective treatment for drug-resistant strains of tuberculosis.
Biochemical and physiological effects:
PA-824 has been shown to have low toxicity and is well-tolerated in animal studies. It is metabolized in the liver and excreted in the urine. PA-824 has been shown to have a half-life of around 24 hours in humans.

Advantages and Limitations for Lab Experiments

PA-824 has several advantages for lab experiments. It has a broad spectrum of activity against bacteria and is effective against drug-resistant strains of tuberculosis. PA-824 also has low toxicity and is well-tolerated in animal studies. However, there are some limitations to using PA-824 in lab experiments. The synthesis of PA-824 is complex and time-consuming, which makes it difficult to produce large quantities of the compound. In addition, the mechanism of action of PA-824 is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on PA-824. One area of research is the optimization of the synthesis method to increase the yield of the compound. Another area of research is the development of new formulations of PA-824 that can be used for different routes of administration, such as inhalation or topical application. In addition, further studies are needed to fully understand the mechanism of action of PA-824 and to optimize its use in treating infectious and inflammatory diseases.

properties

IUPAC Name

1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-13(22)19-6-8-20(9-7-19)14-4-5-17(21(23)24)16(11-14)18-12-15-3-2-10-25-15/h2-5,10-11,18H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJAGHOEEOUXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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